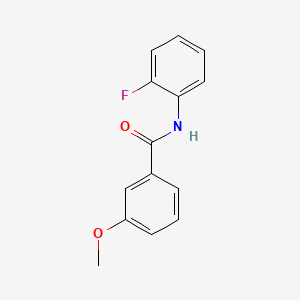

N-(2-fluorophenyl)-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUMGIOTJZLCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Fluorophenyl 3 Methoxybenzamide

Established Synthetic Routes for N-(2-fluorophenyl)-3-methoxybenzamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between its two key precursors: 3-methoxybenzoic acid and 2-fluoroaniline (B146934).

Amide Bond Formation Strategies

The creation of the central amide linkage in this compound and its analogues relies on well-established organic chemistry principles. A common and direct approach involves the coupling of a carboxylic acid with an amine, a reaction often facilitated by coupling agents to enhance the electrophilicity of the carboxylic acid. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used in conjunction with a non-nucleophilic base like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) to promote efficient amide bond formation. mdpi.com

An alternative, two-step strategy involves the conversion of the carboxylic acid (3-methoxybenzoic acid) into a more reactive derivative, such as an acyl chloride. researchgate.net This is typically achieved by reacting the acid with thionyl chloride (SOCl2) or oxalyl chloride. The resulting 3-methoxybenzoyl chloride is then reacted with 2-fluoroaniline, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, to yield the final amide product.

Modern synthetic chemistry continues to offer novel and more efficient methods for amide bond formation which are applicable to this synthesis. waseda.jp These include processes that aim for higher atom economy and greener reaction conditions, such as enzymatic catalysis or unique rearrangement reactions designed to avoid traditional, and sometimes hazardous, coupling agents. waseda.jpnih.govrsc.org For instance, one innovative method utilizes the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to construct amide bonds without the need for external activating agents. nih.gov Another approach employs amino acid fluorides, which are more stable to hydrolysis than acid chlorides, as effective acylating agents. researchgate.net

Precursor Synthesis and Functionalization

The accessibility of the final compound is dependent on the availability and synthesis of its precursors.

3-Methoxybenzoic Acid: This precursor can be prepared through the etherification of 3-hydroxybenzoic acid. A common industrial process involves reacting 3-hydroxybenzoic acid with a methylating agent, such as methyl sulfate (B86663), in the presence of a strong base like sodium hydroxide (B78521) (NaOH). google.com The reaction is followed by acidification to precipitate the 3-methoxybenzoic acid product, which can then be isolated and purified. google.com Further functionalization can be carried out from this stage; for example, conversion to 3-methoxybenzoyl chloride is a key step for subsequent amide formation reactions. google.com

2-Fluoroaniline: This aniline (B41778) derivative is a common reagent. Its synthesis typically involves the nitration of fluorobenzene (B45895) to form a mixture of nitrofluorobenzene isomers, with the ortho- and para-isomers predominating. After separation, the 2-fluoronitrobenzene isomer is subjected to a reduction reaction, commonly using agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to convert the nitro group into the primary amine, yielding 2-fluoroaniline.

Synthesis of this compound Analogues and Derivatives

The benzanilide (B160483) scaffold of this compound serves as a versatile template for chemical derivatization. Modifications are commonly introduced to either of the two phenyl rings or through the attachment of more complex chemical systems.

Modifications on the Fluorophenyl Moiety

The N-aryl portion of the molecule, originating from 2-fluoroaniline, is a frequent target for modification to explore structure-activity relationships. These changes often involve altering the substitution pattern of the phenyl ring.

Key modifications include:

Altering Fluorine Substitution: The number and position of fluorine atoms can be varied. For example, N-(2,3-difluorophenyl)-2-fluorobenzamide was synthesized via the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline. mdpi.com Studies have shown that while a single fluoro group can enhance biological potency, the addition of two or three fluoro groups may lead to a decrease in activity. nih.gov

Introducing Other Halogens: Chlorine atoms can be incorporated, as seen in the synthesis of N-(4-chlorophenyl)benzamide derivatives. researchgate.netscispace.com

Addition of Amino Groups: The introduction of amino groups onto the phenyl ring has been explored, resulting in compounds like N-(3-aminophenyl)-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide. researchgate.net

N-Alkylation: The amide nitrogen itself can be alkylated. For instance, N-ethyl-N-(4-fluorophenyl) derivatives have been synthesized, indicating that the amide proton is not always essential for desired interactions. molport.com

Table 1: Examples of Analogues with Modifications on the Fluorophenyl Moiety

| Compound Name | Modification | Reference |

|---|---|---|

| N-(2,3-difluorophenyl)-2-fluorobenzamide | Addition of a second fluorine atom to the N-phenyl ring | mdpi.com |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) | Replacement of fluorine with chlorine at the 4-position | scispace.com |

| N-(3-aminophenyl)-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | Introduction of an amino group | researchgate.net |

| N-ethyl-N-(4-fluorophenyl)-3-methoxy-4-[(methylcarbamoyl)methoxy]benzamide | Alkylation of the amide nitrogen | molport.com |

Modifications on the Methoxybenzamide Moiety

The benzoyl portion of the molecule offers numerous sites for derivatization, allowing for significant changes in the compound's steric and electronic properties.

Common modifications include:

Varying Alkoxy Groups: The methoxy (B1213986) group can be replaced with larger alkoxy groups. An example is the synthesis of 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide, which introduces a bulky cyclopentyloxy substituent. nih.gov

Demethylation: The methoxy group can be converted to a hydroxyl group, as demonstrated in the synthesis of N-(3-hydroxyphenyl)-3-methoxybenzamide. mdpi.com

Positional Isomerism: The methoxy group can be moved to other positions on the ring, such as in 4-methoxybenzamide (B147235) derivatives. researchgate.netnih.gov

Introduction of Amino Groups: Functional groups like methylamino have been added to the ring, leading to compounds such as N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide. scispace.com

Poly-substitution: Multiple substituents can be added. For example, trimethoxyphenyl-based analogues have been synthesized, significantly altering the electronic nature of the ring. nih.gov

Table 2: Examples of Analogues with Modifications on the Methoxybenzamide Moiety

| Compound Name | Modification | Reference |

|---|---|---|

| 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide | Replacement and addition of alkoxy groups | nih.gov |

| N-(3-hydroxyphenyl)-3-methoxybenzamide | Presence of a hydroxyl group (on the other ring, but demonstrates functional group interconversion) | mdpi.com |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Addition of a methylamino group | scispace.com |

| (Z)-N-(3-(2-isonicotinoylhydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4-dimethoxybenzamide | Incorporation of multiple methoxy groups (di- and tri-methoxy) | nih.gov |

| N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide | Methoxy group at the 4-position | nih.gov |

Introduction of Heterocyclic Systems

A significant area of derivatization involves the incorporation of heterocyclic rings, which can introduce new binding interactions and dramatically alter the physicochemical properties of the parent molecule.

Strategies for introducing heterocyclic systems include:

Attachment to the Benzamide Ring: Pre-functionalized benzoyl chlorides containing heterocyclic systems can be coupled with anilines. For example, 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid can be converted to its acid chloride and reacted with 2-fluoroaniline to yield a complex derivative containing both pyridine and oxadiazole rings. mdpi.com

Building Heterocycles from Benzamide Precursors: The core structure can be used as a starting point for constructing heterocycles. For instance, N-phenylbenzamide scaffolds have been used to synthesize bis(2-aminobenzimidazoles) by reacting isothiocyanate precursors with benzene-1,2-diamine. nih.gov Similarly, oxazolone (B7731731) rings can be used as intermediates to synthesize imidazolone (B8795221) and triazinone analogues. nih.gov

Linking to Complex Heterocycles: The entire N-(2-fluorophenyl)acetamide moiety can be attached to a larger, pre-existing heterocyclic system. This has been demonstrated in the synthesis of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide, where the derivative is linked to a complex iminosugar, a nitrogen-containing heterocyclic system. nih.gov

Fused Ring Systems: The benzamide structure can be incorporated into larger, fused heterocyclic systems such as nih.govontosight.aimolport.comtriazolo[1,5-a]pyridine derivatives. nih.gov

These advanced derivatization strategies underscore the chemical tractability of the this compound scaffold, allowing for the generation of diverse chemical libraries for further investigation. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound, a compound of interest in various chemical research domains, is typically achieved through the formation of an amide bond between 3-methoxybenzoic acid or its derivatives and 2-fluoroaniline. The efficiency of this reaction, quantified by the chemical yield, is highly dependent on a variety of reaction conditions. Optimization of these parameters is a critical step in developing a synthetic methodology that is both efficient and economically viable. Key factors that are often manipulated to enhance yield include the choice of coupling agents, solvent, reaction temperature, and reaction time.

While a comprehensive, systematic study detailing the optimization of every possible parameter for the synthesis of this specific molecule is not extensively documented in publicly available literature, general principles of amide bond formation can be applied and are often explored to maximize yields. The primary approaches to synthesizing this compound involve either the activation of 3-methoxybenzoic acid or the use of 3-methoxybenzoyl chloride.

Method 1: Amide Coupling from 3-Methoxybenzoic Acid

This widely used method involves the in-situ activation of the carboxylic acid group of 3-methoxybenzoic acid to facilitate nucleophilic attack by the amino group of 2-fluoroaniline. A variety of coupling agents and additives are employed for this purpose.

Influence of Coupling Agents and Additives:

The choice of coupling agent is paramount in achieving a high yield. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are common choices. To minimize side reactions and racemization (if chiral centers were present), these are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). Phosphonium salts, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium salts, like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are generally more efficient and lead to faster reaction times and higher yields, especially for less reactive anilines.

A hypothetical optimization study for the coupling of 3-methoxybenzoic acid and 2-fluoroaniline might explore the following conditions:

| Entry | Coupling Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCC | HOBt | Dichloromethane (B109758) (DCM) | Room Temperature | 12 | Moderate |

| 2 | EDC | HOBt | Dichloromethane (DCM) | Room Temperature | 12 | Moderate to Good |

| 3 | PyBOP | - | N,N-Dimethylformamide (DMF) | Room Temperature | 6 | Good |

| 4 | HATU | DIPEA | N,N-Dimethylformamide (DMF) | Room Temperature | 4 | High |

Note: This table is illustrative and based on general principles of amide coupling reactions. Actual yields would need to be determined experimentally.

Solvent and Temperature Effects:

The polarity of the solvent can significantly impact the reaction rate and yield. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are typically used. DMF is often favored for its ability to dissolve a wide range of reactants and intermediates. The reaction temperature is also a critical parameter. While many amide coupling reactions proceed efficiently at room temperature, gentle heating may be required in some cases to drive the reaction to completion, although this also risks increased side product formation.

Method 2: Acylation with 3-Methoxybenzoyl Chloride

An alternative and often high-yielding approach is the reaction of 2-fluoroaniline with 3-methoxybenzoyl chloride. This method avoids the need for a coupling agent but requires the initial conversion of 3-methoxybenzoic acid to the more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent acylation of 2-fluoroaniline is usually rapid and efficient.

Optimization of the Acylation Step:

The optimization of this step generally revolves around the choice of base and solvent. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloric acid generated during the reaction.

A potential optimization for this acylation might involve:

Note: This table is illustrative and based on general principles of acylation reactions. Actual yields would need to be determined experimentally.

In Vitro Pharmacological Investigations of N 2 Fluorophenyl 3 Methoxybenzamide and Its Analogues

General High-Throughput Screening (HTS) Approaches

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological target. In the context of N-(2-fluorophenyl)-3-methoxybenzamide and its analogues, HTS methodologies are employed to systematically screen libraries of these compounds against various cellular and biochemical assays. This approach allows for the efficient identification of "hit" compounds that exhibit a desired biological activity, such as the inhibition of cancer cell growth or the suppression of inflammatory markers.

While specific HTS campaign data for this compound is not extensively detailed in publicly available literature, the general principles of HTS would involve the use of automated robotic systems to dispense the compound into multi-well plates containing cultured cells or isolated enzymes. The effects of the compound are then measured using various detection methods, including fluorescence, luminescence, or absorbance, to quantify the biological response. The resulting data is then analyzed to identify compounds that meet predefined activity criteria, paving the way for more detailed pharmacological investigation.

Biological Activity Profiling

Following initial identification through screening methodologies, promising benzamide (B126) compounds undergo more detailed biological activity profiling to characterize their specific pharmacological effects. This includes in-depth studies into their anti-inflammatory and anticancer activities.

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases, making the discovery of novel anti-inflammatory agents a significant therapeutic goal. Benzamide derivatives have been explored for their potential to modulate inflammatory pathways. walshmedicalmedia.comresearchgate.netwalshmedicalmedia.comnih.gov In vitro assays are crucial for elucidating the anti-inflammatory mechanisms of compounds like this compound. These assays often involve stimulating immune cells, such as macrophages, with inflammatory agents like lipopolysaccharide (LPS) and then measuring the production of key inflammatory mediators.

While specific data for this compound is limited, studies on related benzamide analogues have demonstrated significant anti-inflammatory effects. For instance, certain novel N-phenylcarbamothioylbenzamides have shown potent in vivo anti-inflammatory activity, with some compounds exhibiting greater efficacy than the standard drug indomethacin. nih.gov These studies often measure the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and the reduction of inflammatory signaling molecules such as prostaglandin (B15479496) E2 (PGE2). walshmedicalmedia.comresearchgate.netnih.gov

| Compound/Analogue | Assay | Endpoint | Result |

| Novel N-phenylcarbamothioylbenzamides | Carrageenan-induced paw edema (in vivo) | Inhibition of inflammation | Compounds 1e and 1h showed 61.45% and 51.76% inhibition, respectively, compared to 22.43% for indomethacin. nih.gov |

| Ulcerogenic properties (in vivo) | Ulcer incidence | Compounds 1e and 1h had an ulcer incidence of 20%, compared to 80% for indomethacin. nih.gov | |

| Substituted Benzamides | COX-1 and COX-2 inhibition (in vitro) | Enzyme inhibition | Parsalmide and compound 11b inhibited both COX-1 and COX-2. researchgate.net |

Anticancer Activity in Cell Lines (In Vitro Cytotoxicity)

The evaluation of a compound's ability to kill or inhibit the growth of cancer cells is a fundamental step in anticancer drug discovery. In vitro cytotoxicity assays utilize a variety of cancer cell lines to assess the anticancer potential of compounds like this compound and its analogues. These studies are critical for determining the potency and selectivity of a compound against different types of cancer.

Research into the broader class of benzamide derivatives has revealed promising anticancer activities. atlantis-press.comrsc.orgnih.gov These compounds have been shown to inhibit the growth of various cancer cell lines, suggesting their potential as leads for the development of new cancer therapies.

For example, a study on five benzamide analogues demonstrated that four of them inhibited the growth of A549 lung cancer cells in a dose- and time-dependent manner. atlantis-press.com Another study on 1-(4-(benzamido)phenyl)-3-arylurea derivatives showed promising activity against a panel of cell lines including MCF-7 and A549. rsc.org

| Compound/Analogue | Cancer Cell Line | Assay | IC50 / % Viability |

| Benzamide analogue 2C | A549 (Lung) | xCELLigence System | IC50: 11.5 µM atlantis-press.com |

| Benzamide analogue 2D | A549 (Lung) | xCELLigence System | IC50: 8.4 µM atlantis-press.com |

| 1-(4-(benzamido)phenyl)-3-arylurea derivative 6g | A-549 (Lung) | MTT assay | 65.16% viability at 10 µM rsc.org |

| 1-(4-(benzamido)phenyl)-3-arylurea derivative 6g | MCF-7 (Breast) | MTT assay | 57.47% viability at 10 µM rsc.org |

A key mechanism by which anticancer agents exert their effects is through the inhibition of cell proliferation. In vitro assays that measure the rate of cell division are used to quantify this effect. The data from such studies, often presented as IC50 values (the concentration of a compound that inhibits 50% of cell growth), are crucial for comparing the potency of different compounds.

Studies on benzamide analogues have consistently demonstrated their ability to inhibit the proliferation of cancer cells. The dose- and time-dependent inhibition of A549 cell growth by several benzamide analogues highlights the antiproliferative potential of this class of compounds. atlantis-press.com

Enzyme Inhibition Studies

Many therapeutic agents function by inhibiting the activity of specific enzymes that are critical for disease processes. In the context of inflammation and cancer, enzymes such as cyclooxygenases (involved in inflammation) and histone deacetylases (implicated in cancer) are important targets.

While direct enzyme inhibition data for this compound is not extensively documented, the broader class of benzamide compounds has been shown to act as inhibitors of various enzymes. For instance, some benzamide analogues are known to be potent histone deacetylase (HDAC) inhibitors, which is a validated mechanism for anticancer activity. atlantis-press.com The inhibition of COX-1 and COX-2 by certain substituted benzamides further underscores the potential of this chemical scaffold to target key enzymes involved in disease. walshmedicalmedia.comresearchgate.net

BACE Inhibition

There is no specific data available in the reviewed literature for the BACE1 inhibitory activity of this compound. However, a study focusing on the development of new benzamides as potential dual inhibitors for Alzheimer's disease evaluated a series of structurally related compounds. In this study, the compound N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as the most active against the BACE1 enzyme, with an IC50 value of 9.01 µM. researchgate.net This was compared to the standard, quercetin, which had an IC50 of 4.89 µM. researchgate.net

| Compound | BACE1 IC50 (µM) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 9.01 |

| Quercetin (Standard) | 4.89 |

This table presents BACE1 inhibitory data for an analogue of this compound.

EGFR Kinase Inhibition

No specific in vitro data on the EGFR kinase inhibitory activity of this compound was found in the reviewed literature. Research into benzamide derivatives as EGFR inhibitors has been conducted, with some compounds showing moderate activity. For instance, a study on benzamide-substituted chalcone (B49325) derivatives identified compounds that were moderately active against EGFR kinase. ontosight.ai Another study on benzamides and benzamidines as mimics of 4-anilinoquinazolines, known EGFR tyrosine kinase inhibitors, found that while some cyclic benzamidines exhibited high inhibition, the simpler benzamides did not show significant kinase inhibition at a concentration of 10 µM. consensus.app

LRRK2 Protein Inhibitory Activity

Direct in vitro inhibitory data for this compound against LRRK2 is not available in the reviewed literature. However, research into 5-substituent-N-arylbenzamide derivatives has identified potent LRRK2 inhibitors. One such study led to the discovery of compound 8e, which demonstrated potent LRRK2 inhibition, high selectivity across the kinome, good brain exposure, and high oral bioavailability. nih.gov Another class of related compounds, 2-arylmethyloxy-5-substitutent-N-arylbenzamides, also showed potent LRRK2 activity, with GSK2578215A exhibiting biochemical IC50s of around 10 nM against both wild-type LRRK2 and the G2019S mutant. nih.gov

| Compound Series | Key Findings |

| 5-substituent-N-arylbenzamide derivatives | Led to the discovery of potent and selective LRRK2 inhibitors with good pharmacokinetic properties. nih.gov |

| 2-arylmethyloxy-5-substitutent-N-arylbenzamides | GSK2578215A showed IC50 values of ~10 nM against wild-type and G2019S LRRK2. nih.gov |

This table summarizes findings for analogues of this compound as LRRK2 inhibitors.

Soluble Epoxide Hydrolase (sEH) Inhibition

While no direct inhibitory data for this compound against sEH was found, studies on benzamide derivatives containing a urea (B33335) moiety have identified highly potent sEH inhibitors. In one such study, intensive structural modifications led to the identification of compound A34, which exhibited outstanding inhibitory activity against human sEH with an IC50 value of 0.04 ± 0.01 nM and a Ki value of 0.2 ± 0.1 nM. researchgate.netnih.gov This highlights that the benzamide scaffold is a key feature in a class of potent sEH inhibitors. researchgate.netnih.gov

| Compound | h-sEH IC50 (nM) | h-sEH Ki (nM) |

| Compound A34 | 0.04 ± 0.01 | 0.2 ± 0.1 |

This table presents sEH inhibitory data for a benzamide derivative analogue.

Matrix Metalloproteinase (MMP) Inhibition

There is no specific in vitro data available in the reviewed literature for the MMP inhibitory activity of this compound. Research on MMP inhibitors has explored a wide range of chemical scaffolds. One study identified a benzamide derivative, NSC405020 [3,4-dichloro-N-(1-methylbutyl)benzamide], as an inhibitor of MT1-MMP homodimerization, which in turn reduced the collagenolytic activity of cancer cells. nih.gov However, this compound is structurally distinct from this compound.

Acetylcholinesterase (AChE) and β-secretase (BACE1) Inhibition

As mentioned in section 3.2.3.1, a study on new benzamides as multi-targeted compounds for Alzheimer's disease identified N,N′-(1,4-phenylene)bis(3-methoxybenzamide) as the most active against both AChE and BACE1 among the tested compounds, with IC50 values of 0.056 µM and 9.01 µM, respectively. researchgate.net

In a separate study, a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives were synthesized and evaluated for their acetylcholinesterase inhibitory activity. nih.gov While this compound was not specifically tested, the study provides data on related structures. The most potent compound in this series was 4g, which had an ortho-nitro substituted phenyl ring and exhibited an IC50 of 1.1 ± 0.25 µM, compared to donepezil (B133215) with an IC50 of 0.41 ± 0.12 µM. nih.gov

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 | 9.01 |

| 4-(1,3-dioxoisoindolin-2-yl)-N-(2-nitrophenyl)benzamide (4g) | 1.1 ± 0.25 | Not Determined |

| Donepezil (Standard) | 0.046 | Not Determined |

| Quercetin (Standard) | Not Determined | 4.89 |

This table presents AChE and BACE1 inhibitory data for analogues of this compound.

USP7 Modulation

No in vitro data on the modulation of USP7 by this compound or its close analogues was found in the reviewed literature. Research into USP7 inhibitors has identified various chemical classes, such as N-Benzylpiperidinol derivatives, that show potent inhibition, but these are not structurally related to benzamides. researchgate.net

Heparanase Activity

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains, playing a critical role in extracellular matrix remodeling. nih.govchemrxiv.org Its activity is implicated in cancer progression, metastasis, and angiogenesis, making it a significant target for therapeutic inhibitors. nih.govresearchgate.net While various synthetic, natural, and chemically modified compounds have been investigated as heparanase inhibitors, specific in vitro studies detailing the heparanase inhibitory activity of this compound are not extensively available in the current body of scientific literature. chemrxiv.orglsu.edu However, the broader class of small molecule benzamide and urea derivatives has been explored for heparanase inhibition, suggesting a potential area for future investigation for this compound and its analogues. nih.gov

**3.2.4. Receptor Modulation Studies

The 5-HT4 receptor, a G-protein coupled receptor, is a key target for developing promotility agents for gastrointestinal disorders. uvm.edu Agonism at this receptor can enhance gastrointestinal motility. nih.gov Extensive research has been conducted on benzamide derivatives as selective 5-HT4 receptor agonists. nih.govnih.gov For instance, compounds like 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have demonstrated high affinity for the 5-HT4 receptor. nih.gov

While the benzamide scaffold is common among potent 5-HT4 agonists, specific data on the 5-HT4 receptor agonist activity of this compound is not prominently featured in published research. Studies on closely related analogues, however, have characterized their efficacy. For example, the meso-amino(methyl)azanoradamantane benzamide derivative, compound 8i , was identified as a potent 5-HT4 agonist in the rat tunica muscularis mucosae (TMM) assay. luc.edu

Table 1: 5-HT4 Receptor Agonist Activity of an Analogue

| Compound | Assay | Result (EC50) |

| 8i (meso-amino(methyl)azanoradamantane benzamide derivative) | Rat TMM Assay | 217 nM |

Sigma receptors, classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are involved in various cellular functions and are considered targets for therapeutic intervention in neurological disorders and cancer. nih.govnih.gov Benzamide derivatives have been noted for their ability to bind to these receptors. nih.gov The σ2R, in particular, has been identified as the transmembrane protein 97 (TMEM97) and is a biomarker for tumor proliferation. nih.gov

Specific binding affinity data (Ki values) for this compound at sigma-1 and sigma-2 receptors are not detailed in available literature. However, research on related structures provides insight into the potential of this chemical class. For example, the σ2R ligand (±)-7, a tetrahydroisoquinoline derivative, showed a high binding affinity and selectivity for the σ2 receptor over the σ1 receptor. upenn.edu Another study highlighted that the benzamide analogue SA-4503 exhibits a high affinity for the σ1 receptor. researchgate.net

Table 2: Sigma Receptor Binding Affinities of Analogues

| Compound | Receptor | Result (Ki) | Selectivity (σ2 vs σ1) |

| (±)-7 | σ1 | 48.4 ± 7.7 nM | 82-fold for σ2 |

| σ2 | 0.59 ± 0.02 nM | ||

| SA-4503 | σ1 | 3.8 nM | Not specified |

This table shows data for related analogues to illustrate the potential sigma receptor activity of the benzamide class, as specific data for this compound is not available.

Dopamine (B1211576) D2-like receptors, including the D3 and D4 subtypes, are significant targets in the development of antipsychotic medications. unicam.itunimi.it The D4 receptor, in particular, is implicated in cognition and decision-making. unicam.it Several benzamide derivatives have been synthesized and evaluated as potent and selective antagonists for these receptors.

While direct antagonist data for this compound is scarce, extensive structure-activity relationship (SAR) studies have been performed on its analogues. For instance, N-[2-[4-(4-Chlorophenyl)piperizin-1-yl]ethyl]-3-methoxybenzamide was identified as a dopamine D4 receptor antagonist. nih.gov Another study on a series of 4,4-difluoropiperidine (B1302736) ether-based antagonists identified compound 14a as having exceptional binding affinity for the D4 receptor with high selectivity over other dopamine receptor subtypes. chemrxiv.org

Table 3: Dopamine Receptor Binding Affinities of Analogues

| Compound | Receptor | Result (Ki) |

| Compound 14a (4,4-difluoropiperidine ether derivative) | D4 | 0.3 nM |

| N-((S)-1-Adamantan-2-yl-pyrrolidin-3-yl)-5-chloro-4-(cyclopropanecarbonyl-amino)-2-methoxy-benzamide | D3 | 1.7 nM |

The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a ligand-gated ion channel involved in cognitive processes, making it an attractive target for treating neuropsychiatric disorders like schizophrenia and Alzheimer's disease. nih.govsemanticscholar.org Positive allosteric modulators (PAMs) enhance the receptor's function in the presence of an agonist without directly activating it, offering a nuanced therapeutic strategy. mdpi.comacs.org

A variety of chemical structures have been identified as α7 nAChR PAMs. mdpi.com However, there are no specific in vitro studies available that characterize this compound as a positive allosteric modulator of the α7 nAChR. The known PAMs, such as SB-206553, belong to different chemical classes, in this case, a carboxamide derivative of a dipyrrole. nih.gov

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov Benzamide derivatives have been a subject of interest for their potential antibacterial and antifungal properties. nanobioletters.commdpi.com The inclusion of fluorine atoms in molecular structures is a known strategy to enhance biological activity. nih.govacgpubs.org

While specific antimicrobial data for this compound is limited, studies on related fluorinated benzamide and N-phenylbenzamide compounds have shown promising results. mdpi.comacgpubs.org For example, a study on fluorobenzoylthiosemicarbazides demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 µg/mL for the most active compounds. nih.gov Another study of 2-(fluorophenyl)-benzimidazole derivatives also reported significant antibacterial and antifungal properties. acgpubs.org For instance, compound 18 from this series showed high activity against Gram-negative bacteria with a MIC of 31.25 μg/mL and good activity against B. subtilis with a MIC of 7.81 μg/mL. acgpubs.org Similarly, N-phenylbenzamide derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com

Table 4: In Vitro Antimicrobial and Antifungal Activity of Analogues

| Compound Class/Derivative | Test Organism | Result (MIC) |

| Trifluoromethyl-substituted fluorobenzoylthiosemicarbazides | Staphylococcus aureus (MRSA) | 7.82 - 31.25 µg/mL |

| Compound 18 (2-(m-fluorophenyl)-5-methyl-benzimidazole) | Gram-negative bacteria | 31.25 µg/mL |

| Bacillus subtilis | 7.81 µg/mL | |

| N-phenylbenzamide derivatives | Staphylococcus aureus | Moderate Activity |

| Escherichia coli | Moderate Activity | |

| Candida albicans | Moderate Activity |

This table summarizes the activity of related compound classes, as specific MIC values for this compound are not widely published. nih.govmdpi.comacgpubs.org

Antiviral Activity (e.g., SARS-CoV-2 Mpro)

There are no available studies or data regarding the inhibitory activity of this compound against the SARS-CoV-2 main protease (Mpro) or any other viral targets. The main protease is a well-established target for antiviral drug development against coronaviruses, and numerous inhibitors have been investigated. preprints.orgnih.govnih.gov However, research specifically detailing the evaluation of this compound for this purpose has not been identified.

While the development of novel SARS-CoV-2 Mpro inhibitors is an active area of research, with many compounds showing a range of inhibitory concentrations nih.govnih.gov, no such data is available for this compound.

Fluorescence Properties and pH Sensitivity

There is no specific information available in the scientific literature concerning the fluorescence properties or pH sensitivity of this compound. Although studies have been conducted on the fluorescence of other substituted benzamides, which in some cases exhibit pH-dependent fluorescence intensity nih.gov, these findings cannot be directly extrapolated to this compound without specific experimental validation. The photophysical properties, including absorption, emission, and sensitivity to environmental factors like pH, have not been characterized for this particular compound. mdpi.com

Molecular Mechanisms and Target Engagement of N 2 Fluorophenyl 3 Methoxybenzamide

Pathway Modulation and Cellular Effects

Detailed studies on the pathway modulation and specific cellular effects of N-(2-fluorophenyl)-3-methoxybenzamide are not present in the accessible scientific literature. The following subsections are based on activities observed in structurally related compounds, which might suggest potential, but unconfirmed, activities for this compound.

Apoptotic Activity Induction

No studies were found that specifically demonstrate the induction of apoptotic activity by this compound. Research on other N-substituted benzamides, such as declopramide, has shown the ability to induce rapid apoptosis. This process in related compounds involves the release of cytochrome c and the activation of caspase-9.

Cell Cycle Arrest

Downregulation of Gene Expression (e.g., hTERT, c-Myc, PD-L1)

There is no available data concerning the effect of this compound on the gene expression of hTERT, c-Myc, or PD-L1. The relationship between c-Myc and hTERT is well-established in cancer biology, where c-Myc can upregulate hTERT expression, but this has not been linked to the activity of this compound.

Influence on Enzyme Flexibility and Function

Specific research detailing the influence of this compound on enzyme flexibility and function is not available. As a derivative of 3-methoxybenzamide, which inhibits PARP, it could be hypothesized to interact with enzymes, but no direct evidence for this specific compound exists in the literature.

Tubulin Interaction and Modulation

This compound belongs to the benzamide (B126) class of compounds, a group known to contain potent inhibitors of tubulin polymerization. Although direct crystallographic evidence for the binding of this compound to tubulin is not yet available, its mechanism is hypothesized based on studies of analogous benzamide derivatives. These related compounds have been shown to interact with tubulin at the colchicine (B1669291) binding site, a key location for microtubule-destabilizing agents.

The binding of these small molecules to the colchicine site on β-tubulin disrupts the normal process of microtubule assembly. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell structure. By interfering with tubulin polymerization, this compound and its analogs can lead to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis in proliferating cells.

Research on various benzamide derivatives has demonstrated their ability to inhibit tubulin polymerization in vitro. The specific efficacy can be influenced by the nature and position of substituents on the benzamide scaffold. For instance, the presence of a fluorine atom and a methoxy (B1213986) group, as in this compound, is thought to play a significant role in its binding affinity and biological activity.

Table 1: Hypothesized Effects of this compound on Tubulin and Microtubule Dynamics

| Parameter | Observed/Hypothesized Effect | Consequence |

|---|---|---|

| Tubulin Polymerization | Inhibition | Disruption of microtubule formation |

| Binding Site | Colchicine site on β-tubulin (Hypothesized) | Interference with microtubule dynamics |

| Cell Cycle | Arrest at G2/M phase | Inhibition of cell proliferation |

| Apoptosis | Induction | Programmed cell death in cancer cells |

Role in Inflammatory Marker Reduction

Benzamide derivatives have been investigated for their potential anti-inflammatory properties. The mechanism of action is believed to involve the modulation of key inflammatory pathways and the reduction of pro-inflammatory markers. While specific studies on this compound are limited, research on related fluorophenyl benzimidazole (B57391) compounds provides a framework for its potential anti-inflammatory role.

Chronic inflammation is characterized by the overproduction of inflammatory mediators, including cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). These molecules play a crucial role in the pathogenesis of various inflammatory diseases. Studies on analogous compounds have shown that they can lead to a restoration of the balance between pro- and anti-inflammatory cytokines. This modulation is thought to occur through the inhibition of signaling pathways that are critical for the production of these inflammatory mediators.

The anti-inflammatory effects of these compounds are also linked to their antioxidant properties. Oxidative stress is a key contributor to inflammation, and by mitigating the levels of reactive oxygen species (ROS), these compounds can indirectly reduce the inflammatory response. For example, some benzimidazole derivatives have been shown to increase the levels of antioxidant enzymes, thereby reducing cellular damage and inflammation.

Table 2: Potential Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Potential Effect | Underlying Mechanism (Hypothesized) |

|---|---|---|

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Reduction | Inhibition of key inflammatory signaling pathways |

| Anti-inflammatory Cytokines | Restoration | Modulation of immune response |

| Reactive Oxygen Species (ROS) | Decrease | Enhancement of antioxidant enzyme activity |

Structure Activity Relationship Sar and Medicinal Chemistry Optimization of N 2 Fluorophenyl 3 Methoxybenzamide Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of N-(2-fluorophenyl)-3-methoxybenzamide derivatives is highly sensitive to the nature and position of substituents on both the N-phenyl ring and the benzamide (B126) core. Understanding these effects is crucial for the rational design of more potent and selective analogs.

The fluorine and methoxy (B1213986) groups are critical components of the this compound scaffold, each contributing uniquely to the molecule's physicochemical properties and its interaction with biological targets.

The 2-fluoro substituent on the N-phenyl ring plays a multifaceted role. Fluorine's high electronegativity can influence the electronic environment of the aromatic ring, potentially modulating interactions with the target protein. It can also engage in hydrogen bonding with suitable donor groups on the receptor, thereby enhancing binding affinity. Furthermore, the introduction of a fluorine atom can block metabolic pathways, leading to improved metabolic stability and a more favorable pharmacokinetic profile. In some crystal structures of related benzamides, the ortho-fluorine has been observed to suppress disorder, which can be a desirable trait in drug development. acs.orgnih.gov

Systematic modification of the phenyl and benzamide rings has been a key strategy in exploring the SAR of this class of compounds. The electronic and steric properties of the substituents can have a profound effect on biological activity.

Substitutions on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring can dramatically alter the biological activity. For instance, in a series of N-benzyl-2-fluorobenzamide derivatives, the presence of a 4-fluorobenzyl group was found to be important for binding to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). researchgate.net In other benzamide series, substitutions on the N-phenyl ring have been shown to significantly impact potency. For example, in a series of inhibitors for 17β-Hydroxysteroid Dehydrogenase Type 3, various substitutions on the N-phenyl ring were explored, with the 2-acetyl substitution on a central aromatic ring being the most active. nih.gov

Substitutions on the benzamide ring: Modifications to the benzamide ring are also critical for optimizing activity. In a study of benzamide inhibitors of Mycobacterium tuberculosis QcrB, it was demonstrated that both electron-donating and electron-accepting groups, such as a methoxy group or a fluorine atom, did not significantly affect the activity. acs.org However, the size of the substitution was found to be a crucial factor, with smaller, electron-rich substitutions at the C-5 position of the benzamide core being the most active. acs.org In another study on dipeptidyl peptidase-IV inhibitors, the introduction of a variety of amides and halogens on the benzene (B151609) ring led to compounds with a wide range of activities, with a 4'-chlorine substituted methyl amide showing the most potent activity. nih.gov

The following table illustrates the impact of substitutions on the benzamide ring in a series of related compounds.

| Compound | R1 | R2 | Biological Activity (IC50, µM) |

| A | H | H | 10.5 |

| B | 4-Cl | H | 1.6 |

| C | H | 5-CH3 | 0.62 |

| D | H | 5-F | >10 |

This table is illustrative and based on data from related benzamide series to demonstrate SAR principles.

The replacement of phenyl rings with heterocyclic moieties, a strategy known as bioisosteric replacement, is a common approach in medicinal chemistry to improve potency, selectivity, and physicochemical properties. nih.govresearchgate.net Incorporating heterocyclic rings into the this compound scaffold can introduce novel interactions with the target protein and modulate properties such as solubility and metabolic stability.

For example, in the design of inhibitors for the presynaptic choline (B1196258) transporter, replacing a phenyl group with various 5-membered heteroaryl groups such as thiazole (B1198619) and pyrazole (B372694) resulted in active compounds. nih.gov In another study, the replacement of a phenyl moiety with a pyridyl group led to the potent antihistamine mepyramine. researchgate.net The introduction of heterocyclic rings can also provide additional points for hydrogen bonding or other non-covalent interactions, which can enhance binding affinity. nih.gov The choice of the heterocyclic ring is critical, as different heterocycles can have distinct electronic and steric properties that will influence their interaction with the target.

Strategies for Potency and Selectivity Enhancement

A primary goal in the optimization of this compound derivatives is to enhance their potency against the desired target while minimizing off-target effects, thereby improving selectivity. Several strategies can be employed to achieve this.

One approach is to exploit subtle differences in the amino acid residues of the target protein compared to related proteins. By designing molecules that form specific interactions with unique residues in the target's binding site, selectivity can be significantly improved. For example, in a series of SIRT2 inhibitors, replacing a sulfonamide with a thioether led to a two- to three-fold increase in potency and higher selectivity over SIRT1 and SIRT3. acs.org

Another strategy involves rigidification of the molecule to lock it into a bioactive conformation. This can reduce the entropic penalty upon binding and lead to higher affinity. Conformational restriction can be achieved by introducing cyclic structures or other conformationally constraining elements.

Furthermore, computational methods such as molecular docking and molecular dynamics simulations can be used to guide the design of more potent and selective inhibitors. These methods can provide insights into the binding mode of the compounds and help identify key interactions that can be optimized. nih.gov

Ligand Efficiency Metrics in Optimization

In modern drug discovery, potency alone is not a sufficient criterion for advancing a compound. Ligand efficiency (LE) metrics have emerged as valuable tools to assess the quality of hits and leads by normalizing potency for molecular size. sciforschenonline.orgcore.ac.uk These metrics help to identify compounds that achieve high affinity with a lower number of heavy atoms, which is often associated with better drug-like properties.

Commonly used ligand efficiency metrics include:

Ligand Efficiency (LE): Calculated as the binding affinity (in terms of pIC50 or pKi) divided by the number of non-hydrogen atoms. A higher LE value is generally desirable.

Lipophilic Ligand Efficiency (LLE or LipE): Calculated as the pIC50 minus the logP or logD of the compound. LLE assesses how efficiently a compound uses its lipophilicity to achieve potency. acs.orgacs.org

The application of these metrics can guide the optimization process by prioritizing compounds that are more likely to have a favorable balance of potency and physicochemical properties. For instance, in the optimization of benzophenone-type inhibitors of P-glycoprotein, LipE was used to identify the most promising compounds for further development. acs.org

The following table provides an example of how ligand efficiency metrics can be used to evaluate a series of compounds.

| Compound | pIC50 | Heavy Atom Count | LE | logP | LLE |

| X | 6.5 | 20 | 0.325 | 3.0 | 3.5 |

| Y | 7.0 | 25 | 0.280 | 4.5 | 2.5 |

| Z | 7.2 | 22 | 0.327 | 3.2 | 4.0 |

This table is illustrative and demonstrates the calculation and application of ligand efficiency metrics.

Chemical Space Exploration in Drug Discovery

The concept of chemical space refers to the vast multidimensional space of all possible molecules. scispace.com In drug discovery, exploring the relevant regions of chemical space is crucial for identifying novel and effective drug candidates. For this compound derivatives, chemical space exploration involves generating and evaluating a diverse range of analogs to understand the full potential of this scaffold.

This exploration can be facilitated by computational methods that allow for the virtual screening of large compound libraries. nih.gov Techniques such as high-throughput docking and pharmacophore modeling can be used to identify new derivatives with predicted high affinity for the target. Furthermore, the analysis of the chemical space of existing compound libraries can reveal opportunities for designing novel scaffolds with improved properties. chemrxiv.org The use of chemoinformatics tools to analyze properties and diversity can help in optimizing molecular structures for potential biological activity. digitellinc.com By systematically exploring the chemical space around the this compound core, researchers can identify novel derivatives with enhanced potency, selectivity, and drug-like properties.

Computational Chemistry and Cheminformatics Studies

Molecular Docking Investigations

Molecular docking simulations are frequently employed to predict the binding orientation and affinity of N-(2-fluorophenyl)-3-methoxybenzamide and its analogs with various biological targets. These studies are crucial for understanding the structural basis of the compound's activity and for the rational design of more potent derivatives.

For instance, docking studies have been performed to investigate the binding of benzamide (B126) derivatives to histone deacetylase 2 (HDAC2), a promising target for cancer therapy. researchgate.netsphinxsai.com These simulations help in understanding the interactions between the ligand and the active site of the enzyme, often revealing key hydrogen bond interactions and hydrophobic contacts that contribute to binding affinity. researchgate.net Similarly, molecular docking has been used to study the interaction of benzamide-containing compounds with the colchicine (B1669291) binding site of tubulin, a key protein involved in cell division and a target for anticancer drugs. nih.govmdpi.com The insights gained from these docking studies, such as the identification of crucial amino acid residues involved in binding, provide a foundation for designing novel inhibitors with improved efficacy. nih.govmdpi.com

Table 1: Examples of Molecular Docking Studies Involving Benzamide Scaffolds

| Target Protein | Key Findings |

|---|---|

| Histone Deacetylase 2 (HDAC2) | Identified key hydrogen bond interactions with active site residues, guiding the design of more potent inhibitors. researchgate.net |

| Tubulin (Colchicine Binding Site) | Revealed intermolecular interactions and provided a rationale for the development of novel benzsulfamide and benzimidazole (B57391) derivatives. nih.gov |

| Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase | Showed strong hydrogen bonding and hydrophobic interactions within the active site. nih.gov |

| Plasmodium falciparum Dihydrofolate Reductase (pDHFR) | Predicted binding affinity and interaction models for novel antifolate compounds. ugm.ac.id |

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are utilized to study the dynamic behavior of this compound when bound to its target. These simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent.

Quantum Chemical Calculations (e.g., DFT analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide detailed information about the molecule's geometry, charge distribution, and orbital energies, which are crucial for understanding its reactivity and intermolecular interactions. ias.ac.inepstem.net

DFT analysis can be used to calculate various molecular properties, including:

Optimized molecular geometry: Provides accurate bond lengths and angles. nih.govepstem.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are important for predicting the molecule's chemical reactivity and its ability to participate in charge transfer interactions. nih.gov

Molecular Electrostatic Potential (MEP) maps: These maps visualize the charge distribution around the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. nih.govnih.gov

Natural Bond Orbital (NBO) analysis: This analysis provides insights into intramolecular interactions, such as hydrogen bonding and charge delocalization. ias.ac.in

The results from DFT calculations can be correlated with experimental data, such as spectroscopic measurements, to validate the computational models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sphinxsai.com For derivatives of this compound, QSAR studies can be instrumental in identifying the key structural features that govern their potency and selectivity. researchgate.net

In a typical QSAR study, a set of molecules with known biological activities is used to develop a model. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. researchgate.netsphinxsai.com

A well-validated QSAR model can be used to:

Predict the biological activity of newly designed compounds before they are synthesized.

Provide insights into the mechanism of action by identifying the most important molecular properties for activity.

Guide the lead optimization process by suggesting modifications that are likely to improve the desired biological effect. patsnap.com

Binding Site Analysis and Characterization (e.g., tubulin, SHIP1)

Detailed analysis of the binding sites of target proteins is crucial for understanding how this compound and its analogs exert their effects. This involves identifying the specific amino acid residues that interact with the ligand and characterizing the nature of these interactions.

Tubulin: The colchicine binding site on β-tubulin is a well-characterized target for many small molecule inhibitors. nih.gov Structural studies have revealed that this site is a deep pocket located at the interface between α- and β-tubulin. nih.govresearchgate.net Analysis of this binding site has shown that it can accommodate a variety of chemical scaffolds and that both hydrogen bonds and hydrophobic interactions play a critical role in ligand binding. nih.govmdpi.com The flexibility of certain loops within the binding site allows it to adapt to different ligands. nih.gov

SHIP1: The SH2-containing inositol (B14025) 5-phosphatase 1 (SHIP1) is another potential target. Recent studies have identified allosteric binding sites on SHIP1 that can be targeted by small molecules to activate the enzyme. mdpi.com While the exact binding site for benzamide-type activators is still under investigation, it is hypothesized that they may bind at the interface between the C2 and catalytic domains. nih.gov Characterization of this binding site is essential for the development of selective SHIP1 activators.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, Hirshfeld surface analysis)

The stability of the crystal structure of this compound and its interactions in a biological environment are governed by a variety of intermolecular forces.

Hydrogen Bonding: Hydrogen bonds are critical for both the solid-state packing of the molecule and its interaction with biological targets. mdpi.com In the crystal structure of related benzamide derivatives, intermolecular N—H⋯O hydrogen bonds are commonly observed, often forming chains or more complex networks that stabilize the crystal lattice. nih.govnih.gov Intramolecular hydrogen bonds can also play a role in determining the molecule's conformation. ias.ac.innih.gov The ability of the amide group and other functional groups to act as hydrogen bond donors and acceptors is a key feature in its binding to proteins. researchgate.net

Table 2: Key Intermolecular Interactions Identified by Hirshfeld Surface Analysis in Benzamide Derivatives

| Interaction Type | Typical Contribution | Significance |

|---|---|---|

| H···H | ~50-60% | Represents the largest contribution to the crystal packing, indicating the importance of van der Waals forces. nih.govnih.gov |

| C···H/H···C | ~15-25% | Highlights the role of C-H···π and other weak interactions. nih.gov |

| O···H/H···O | ~15-25% | Corresponds to hydrogen bonding and other electrostatic interactions. nih.govnih.gov |

| N···H/H···N | ~1-2% | Indicates the presence of N-H···X hydrogen bonds. nih.gov |

Cheminformatics Approaches for Lead Optimization

Cheminformatics plays a vital role in the lead optimization phase of drug discovery, where the goal is to refine the properties of a lead compound like this compound to improve its efficacy, selectivity, and pharmacokinetic profile. patsnap.comvichemchemie.com This process involves an iterative cycle of designing, synthesizing, and testing new analogs. patsnap.comspirochem.com

Cheminformatics tools and techniques used in lead optimization include:

Structure-Activity Relationship (SAR) Analysis: By systematically modifying the structure of the lead compound and evaluating the effect on its biological activity, researchers can identify key functional groups and structural motifs that are important for its function. patsnap.commdpi.com

In Silico ADME/Tox Prediction: Computational models are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs. This helps to prioritize compounds with favorable pharmacokinetic profiles and to identify potential liabilities early in the drug discovery process. vichemchemie.com

Virtual Screening and Library Design: Cheminformatics methods can be used to search large chemical databases for compounds with similar properties to the lead or to design focused libraries of new compounds for synthesis and testing. patsnap.com

Scaffold Hopping: This technique involves replacing the core structure (scaffold) of the lead compound with a different one while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. patsnap.com

By integrating these computational approaches, researchers can accelerate the lead optimization process and increase the chances of developing a successful drug candidate. spirochem.comnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Profiling Non Human

In Vitro Metabolic Stability (e.g., Liver Microsomes)

No published studies were found that specifically investigate the in vitro metabolic stability of N-(2-fluorophenyl)-3-methoxybenzamide using liver microsomes from any species. evotec.comspringernature.comnuvisan.com Therefore, key parameters such as its half-life (t½) and intrinsic clearance (CLint) in these systems remain uncharacterized. nih.govbioivt.com Without experimental data, it is impossible to create a data table summarizing its metabolic fate in a laboratory setting.

Animal Pharmacokinetic Studies

There is no available information from in vivo studies in animal models for this compound.

Specific in silico or experimental ADME predictions for this compound are not available in the public domain. While general ADME prediction tools exist, applying them without experimental validation would be speculative. nih.govchemrxiv.orgpensoft.net There are no published data regarding its predicted gastrointestinal absorption, distribution in various tissues, metabolic pathways, or routes of excretion.

No research articles or reports were identified that assess the in vivo efficacy of this compound in any animal models of disease. The potential therapeutic effects of this specific compound have not been documented in preclinical studies.

There are no published experimental or predictive studies concerning the ability of this compound to cross the blood-brain barrier. nih.govmdpi.comresearchgate.net Data on its potential central nervous system (CNS) penetration, which is a critical factor for neurologically active compounds, is absent from the scientific literature.

Specific studies detailing the distribution of this compound in various tissues and organs following administration in animal models have not been published. nih.gov Consequently, information regarding its potential accumulation in specific sites is unknown.

No data is available on the stability of this compound in biological matrices such as plasma. nih.gov Studies are required to determine its rate of degradation in plasma from different species (e.g., human, mouse, rat) to understand its viability as a therapeutic agent.

Pharmacodynamic Biomarkers (Non-Human)

Detailed research findings and associated data tables regarding non-human pharmacodynamic biomarkers for this compound are not available in the public domain. This type of specific data is often proprietary to the developing pharmaceutical or research entity and typically remains unpublished during the early stages of drug discovery and preclinical development.

Consequently, no data tables detailing specific biomarkers, their modulation by the compound, or the associated analytical methods in non-human models can be provided.

Future Directions and Research Gaps

Elucidation of Comprehensive Biological Activities

A primary gap in the current understanding of N-(2-fluorophenyl)-3-methoxybenzamide is the lack of a comprehensive biological activity profile. Research on similar benzamide (B126) structures has revealed a wide array of potential therapeutic effects, including antimicrobial, anti-inflammatory, antifungal, and anticancer activities. ontosight.ainih.gov Therefore, a critical future direction is the systematic screening of this compound across a diverse range of biological assays.

Initial research should involve broad-spectrum screening to identify its primary biological targets. nih.govnih.gov For instance, its efficacy could be evaluated against various strains of bacteria and fungi, as well as a panel of human cancer cell lines. ontosight.ainih.gov Further studies could explore its potential as a smoothened (SMO) antagonist, a pathway implicated in certain cancers, or its activity against other G protein-coupled receptors (GPCRs). nih.gov By systematically assessing the compound's ability to interact with different biological targets, researchers can uncover its most promising therapeutic avenues and lay the groundwork for more focused investigations. ontosight.ai

Advanced Structural Biology Investigations

To understand how this compound exerts its effects at a molecular level, advanced structural biology investigations are imperative. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the three-dimensional structures of small molecules in complex with their biological targets. nih.govshuimubio.comlongdom.org

Should initial screenings identify a specific protein target, co-crystallization of the protein with this compound would be a priority. The resulting high-resolution structure would reveal the precise binding mode, key molecular interactions (such as hydrogen bonds and hydrophobic contacts), and any conformational changes induced in the protein upon binding. nih.govnih.gov This structural information is invaluable for understanding the mechanism of action and provides a rational basis for designing more potent and selective derivatives. patsnap.com For targets not amenable to crystallization, NMR and cryo-EM offer alternative approaches to gain structural insights into the compound-protein complex. shuimubio.comlongdom.orgnih.gov

Continued Medicinal Chemistry Optimization

Once a primary biological activity is confirmed, this compound can be considered a "lead compound" for further medicinal chemistry optimization. The goal of this process is to systematically modify the molecule's structure to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.compatsnap.com

Several established strategies can be employed:

Structure-Activity Relationship (SAR) Analysis : This fundamental approach involves synthesizing a series of analogs with systematic modifications to the core structure and evaluating their biological activity. patsnap.comnumberanalytics.com For this compound, this could involve altering the position or type of halogen on the fluorophenyl ring, modifying the methoxy (B1213986) group, or substituting other parts of the benzamide scaffold. This process identifies which molecular features are critical for activity. nih.gov

Bioisosteric Replacement : This technique involves replacing certain functional groups with other groups that have similar physical or chemical properties. patsnap.comnumberanalytics.com This can be used to enhance target binding, improve metabolic stability, or reduce potential toxicity. nih.gov

Scaffold Hopping : This strategy involves replacing the central benzamide core with a different chemical scaffold while retaining the key functional groups responsible for biological activity. patsnap.com This can lead to the discovery of novel compound series with improved properties or different intellectual property profiles. nih.gov

Exploration of Novel Binding Sites and Allosteric Modulation

Beyond targeting the primary, or orthosteric, binding site of a protein, there is growing interest in discovering molecules that act as allosteric modulators. acs.org These compounds bind to a topographically distinct site on the target protein, inducing a conformational change that modifies the activity of the primary site. acs.org Allosteric modulators can offer significant advantages, including higher specificity and a reduced risk of side effects. acs.org

Future research should explore whether this compound or its derivatives can function as allosteric modulators for relevant drug targets, such as GPCRs. nih.govvajdalab.org This can be investigated using computational methods to predict potential allosteric binding pockets and experimental techniques, such as radioligand binding assays, to confirm allosteric effects. nih.govcnr.it The discovery of allosteric activity would open up novel and potentially more effective therapeutic strategies. acs.org

Integration of Artificial Intelligence in Compound Design

Predictive Modeling : AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to build models that predict the properties of new, unsynthesized compounds. neuroquantology.comcrimsonpublishers.com This allows chemists to prioritize the synthesis of molecules with the highest probability of success. medium.com

De Novo Drug Design : Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules optimized for multiple properties, including binding affinity to a specific target and desirable pharmacokinetic profiles. nih.govarxiv.orgnih.gov These models could generate novel analogs of this compound that are more potent or have better drug-like properties.

Target Identification : AI can analyze vast biological datasets to identify novel protein targets for which derivatives of this compound might be effective. neuroquantology.comdrugdiscoverynews.com

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for synthesizing N-(2-fluorophenyl)-3-methoxybenzamide, and how can coupling reagents improve yield and purity?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-methoxybenzoic acid derivatives and 2-fluoroaniline. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are critical for activating the carboxylic acid group, enabling efficient nucleophilic attack by the amine. Reactions are typically conducted at low temperatures (-50°C) to minimize side reactions and improve regioselectivity . Post-synthesis, purification via column chromatography and validation by LCMS, H/C NMR, and high-resolution MS ensures >95% purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon backbone, with fluorophenyl protons appearing as distinct splitting patterns due to F coupling .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks), while LCMS monitors purity during synthesis .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if polymorphs exist) .

Advanced Research Questions

Q. How can researchers evaluate the selectivity of this compound for dopamine D4 receptors over D2/D3 subtypes and off-target receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use H-labeled ligands to measure affinity (K) in transfected cell lines expressing D4, D2, D3, and off-target receptors (e.g., serotonin 5-HT, σ).

- Key Data :

| Receptor | Selectivity Ratio (D4 vs. Other) | LogP |

|---|---|---|

| D2 | >100-fold | 2.37 |

| σ | >100-fold | 2.55 |

- Functional Assays : cAMP accumulation or β-arrestin recruitment assays confirm receptor activation/inhibition profiles .

Q. What methodologies are used to study polymorphic forms of this compound, and how do they impact pharmacological properties?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolves polymorphic structures (e.g., orthorhombic vs. triclinic systems) and hydrogen-bonding dimensionality .

- Molecular Dynamics (MD) Simulations : Predict thermodynamic stability and interconversion pathways between polymorphs at room temperature .

- Impact : Polymorphs may differ in solubility, bioavailability, and melting points, affecting in vivo efficacy .

Q. How is carbon-11 radiolabeling applied to this compound for in vivo PET imaging of dopamine D4 receptors?

- Methodological Answer :

- Radiolabeling : Replace the methoxy group’s methyl with CH via nucleophilic substitution using C-methyl triflate. Purify via HPLC .

- PET Imaging : Administer C-labeled compound intravenously to non-human primates. Time-activity curves in retina (high D4 density) validate target engagement, with SUV (standardized uptake value) >2.5 at saturation .

Q. What computational approaches predict the binding affinity of this compound to disease-relevant targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., docking score ≤-9.3 kcal/mol suggests strong binding to sickle cell hemoglobin) .

- Binding Free Energy Calculations : MM/GBSA or metadynamics quantify thermodynamic stability of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.